Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methoxynaphthalen-2-yl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 3-methoxynaphthalene-2-carbonyl chloride. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 4-{[(3-hydroxynaphthalen-2-yl)carbonyl]amino}benzoate
Reduction: Propyl 4-{[(3-methoxynaphthalen-2-yl)methanol]amino}benzoate
Substitution: 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of bacterial infections due to its antibacterial properties.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved may include the inhibition of bacterial fatty acid biosynthesis, which is crucial for bacterial growth and survival.
Comparison with Similar Compounds
Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate can be compared with other similar compounds such as:
Ethyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a propyl group.
Methyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group.
Butyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
propyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-3-12-27-22(25)15-8-10-18(11-9-15)23-21(24)19-13-16-6-4-5-7-17(16)14-20(19)26-2/h4-11,13-14H,3,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNPLITDQCXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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